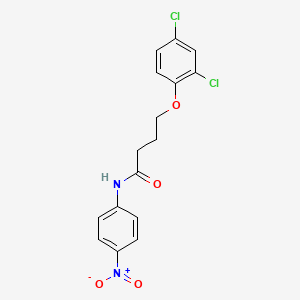
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in the scientific community due to its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases.
Mécanisme D'action
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide acts as a selective agonist of the PPARδ receptor, which is a transcription factor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also leads to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Additionally, activation of PPARδ has been shown to improve cardiac function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity and glucose homeostasis. It also inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Additionally, it improves cardiac function and reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments include its selective activation of the PPARδ receptor, which allows for specific targeting of metabolic, cancer, and cardiovascular pathways. Additionally, it has been extensively studied and has a well-established mechanism of action. However, limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide include further studies on its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases. Additionally, there is a need for studies on the long-term effects and potential toxicity of this compound. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
Méthodes De Synthèse
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves several steps. Firstly, 4-cyano-2-methoxyphenol is reacted with 2-methoxybenzylamine to form 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxybenzyl)acetamide. This compound is then reacted with acetic anhydride to form 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to increase fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also has potential applications in cancer treatment, as it has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been studied for its potential cardio-protective effects, as it has been shown to improve cardiac function and reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-6-4-3-5-13(14)19-17(20)11-23-15-8-7-12(10-18)9-16(15)22-2/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIIYBGJDIMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)


![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5037756.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5037763.png)
![5-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5037767.png)
![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5037789.png)
![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)